Cas no 2171850-30-7 (tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate)

Tert-butyl 4-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its structure incorporates a pyrazole moiety linked to a pyrrolidine ring, offering a rigid scaffold for further functionalization. The tert-butyl ester group enhances solubility and stability, facilitating handling and storage. This compound is commonly employed in medicinal chemistry for the development of heterocyclic derivatives, owing to its compatibility with a range of reaction conditions. Its well-defined stereochemistry and high purity make it suitable for applications requiring precise molecular control, such as drug discovery and agrochemical research.
tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate structure
2171850-30-7 structure
Product Name:tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate
CAS No:2171850-30-7
MF:C15H25N3O2
MW:279.377903699875
CID:6354979
PubChem ID:165804035
Update Time:2025-10-29

tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate
    • tert-butyl 4-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxylate
    • 2171850-30-7
    • EN300-1456294
    • Inchi: 1S/C15H25N3O2/c1-10(2)18-13(6-7-17-18)11-8-16-9-12(11)14(19)20-15(3,4)5/h6-7,10-12,16H,8-9H2,1-5H3
    • InChI Key: WLUGYMPDIGAKPG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CNCC1C1=CC=NN1C(C)C)=O

Computed Properties

  • Exact Mass: 279.19467705g/mol
  • Monoisotopic Mass: 279.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 56.2Ų

tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate Pricemore >>

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Additional information on tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate

Research Brief on tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate (CAS: 2171850-30-7)

The compound tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate (CAS: 2171850-30-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in drug discovery. This research brief synthesizes the latest findings regarding its synthesis, pharmacological properties, and applications in targeted therapies.

Recent studies have demonstrated that this pyrazole-pyrrolidine derivative serves as a crucial building block for the development of kinase inhibitors, particularly in oncology research. Its unique structural features, including the tert-butyl ester group and the isopropyl-substituted pyrazole ring, contribute to enhanced metabolic stability and improved binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of novel CDK4/6 inhibitors with improved selectivity profiles.

The synthetic routes to 2171850-30-7 have been optimized in several recent publications. A particularly efficient method involves a palladium-catalyzed coupling reaction between 5-bromo-1-isopropyl-1H-pyrazole and tert-butyl pyrrolidine-3-carboxylate, achieving yields exceeding 85% with excellent purity. Researchers at the University of Tokyo have recently developed a continuous flow chemistry approach that reduces reaction times from hours to minutes while maintaining high selectivity.

Pharmacological characterization reveals that derivatives of this scaffold exhibit promising activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Molecular docking studies suggest that the compound's rigid conformation allows for optimal interactions with the ATP-binding sites of various kinases. Notably, a 2024 structure-activity relationship study identified specific modifications to the pyrrolidine ring that can enhance potency by up to 10-fold.

Current research directions focus on exploring this scaffold's potential in addressing drug resistance mechanisms. Preliminary data from Massachusetts General Hospital indicates that certain analogs show activity against T790M-mutant EGFR, a common resistance mutation in non-small cell lung cancer. These findings position 2171850-30-7 as a valuable starting point for next-generation targeted therapies.

The compound's ADME properties have been systematically evaluated in recent preclinical studies. The tert-butyl ester moiety provides favorable pharmacokinetic characteristics, with demonstrated stability in plasma and improved membrane permeability compared to carboxylic acid analogs. Researchers are now investigating prodrug strategies to further optimize bioavailability for oral administration.

In conclusion, tert-butyl 4-1-(propan-2-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxylate represents a promising chemical entity with broad applications in medicinal chemistry. Its versatility as a synthetic intermediate, combined with emerging biological data, suggests it will continue to play an important role in the development of novel therapeutic agents. Future research should focus on expanding its utility to additional target classes and optimizing its physicochemical properties for clinical translation.

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